7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one

Catalog No.
S13619151
CAS No.
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one

Product Name

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one

IUPAC Name

7-hydroxy-7H-furo[3,4-b]pyridin-5-one

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,7,10H

InChI Key

HRDCCAZUGXDDEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)O)N=C1

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound featuring a fused pyridine and furan ring structure. This compound possesses a hydroxyl group at the 7-position of the furo-pyridine framework, contributing to its unique chemical properties. The molecular formula of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is C_9H_7NO_2, and it has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is influenced by its functional groups. It can undergo various reactions typical for pyridine derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group enhances nucleophilicity at the aromatic system, allowing for electrophilic substitutions.
  • Nucleophilic Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic reactions, forming various derivatives.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to yield alcohols.

Research indicates that 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one exhibits notable biological activities. It has been studied for its potential:

  • Anticancer Properties: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one may possess similar properties.
  • Antimicrobial Activity: Heterocyclic compounds often exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

Several synthetic routes have been developed for the preparation of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both furan and pyridine moieties under acidic or basic conditions.
  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and can lead to the desired compound in a single step.
  • Functional Group Transformations: Starting from simpler pyridine or furan derivatives, selective functional group modifications can yield 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one.

The unique structure of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one opens up several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Material Science: Its heterocyclic nature may allow incorporation into novel materials with specific electronic or optical properties.

Interaction studies involving 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigating its role as an inhibitor for enzymes involved in metabolic pathways related to cancer or microbial resistance.
  • Receptor Binding: Assessing how this compound interacts with specific receptors could provide insights into its mechanism of action.

Several compounds share structural similarities with 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-HydroxypyridinePyridine derivativeHydroxyl group at position 6; less complex
2-Aminofuro[3,4-b]pyridineFused heterocycleContains an amino group; potential for amine reactivity
5-Hydroxyquinolin-8-oneQuinoline derivativeHydroxyl group at position 5; different ring structure
3-Hydroxypyridin-2-onePyridinone derivativeKetone functionality; different biological profiles

The uniqueness of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one lies in its specific fusion of furan and pyridine rings along with the hydroxyl substitution at the 7-position, which may enhance its reactivity and biological interactions compared to other similar compounds.

Pyridine Ring Formation Strategies

The construction of the pyridine ring in 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one can be achieved through several established methodologies, each offering distinct advantages and limitations [1] [2] [3].

Classical Condensation Approaches: The most fundamental approach involves the condensation of carbonyl compounds with ammonia or ammonium salts. The Kröhnke pyridine synthesis has been particularly valuable, utilizing α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate [1]. This method proceeds through a Michael reaction mechanism, forming 2,4,6-trisubstituted pyridines in high yields under mild reaction conditions.

Multicomponent Reactions: Advanced multicomponent strategies have emerged as powerful tools for pyridine ring construction. The Guareschi-Thorpe synthesis has been modernized to utilize aqueous media with ammonium carbonate serving dual roles as both nitrogen source and pH buffer [4]. This approach demonstrates remarkable efficiency, with reactions proceeding in water-ethanol mixtures at 80°C, yielding hydroxy-cyanopyridines in 85-95% yields within 3-6 hours.

Metal-Catalyzed Cyclization: Transition metal-catalyzed approaches offer enhanced selectivity and functional group tolerance. Rhodium-catalyzed [2+2+2] cycloaddition of diynes with oximes has been developed using Rh(NBD)₂BF₄/MeO-Biphep catalyst systems in ethanol, providing pyridine derivatives in yields up to 93% [5]. Iron-catalyzed cyclization of ketoxime acetates with aldehydes represents another significant advancement, utilizing FeCl₃ as an environmentally benign catalyst to produce 2,4,6-triarylsubstituted pyridines in high yields [6].

Mechanistic Considerations: The pyridine ring formation typically proceeds through initial enolization, followed by condensation and cyclization steps. The presence of electron-withdrawing groups significantly accelerates reaction rates, while the choice of catalyst and reaction conditions profoundly influences regioselectivity and functional group compatibility [4] [7].

Furan Annulation Techniques

The formation of the furan ring component in 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one requires specialized annulation strategies that accommodate the electron-deficient nature of the pyridine ring system [8] [9].

Intramolecular Cyclization Methods: The most successful approach involves intramolecular cyclization of acyloxy sulfones. This methodology utilizes substrates containing both sulfone and acyl functionalities, which undergo cyclization upon treatment with LHMDS (lithium hexamethyldisilazide) in THF [8]. The reaction proceeds through carbanion formation α to the sulfone, followed by intramolecular attack on the acyl group, yielding lactol intermediates that dehydrate to form the furan ring.

Rhodium-Catalyzed Annulation: Rhodium(II)-catalyzed C-H activation/tandem annulation processes have been developed for furan moiety construction. These reactions employ Rh₂(TFA)₄ as catalyst and utilize enolic compounds with β-keto sulfoxonium ylides as reaction partners [9]. The process is notable for its efficiency and lack of additional metallic or nonmetallic additives, representing a significant advancement in atom-economical synthesis.

Photochemical Approaches: Photocatalytic furan annulation has emerged as a sustainable alternative, utilizing visible light to drive cyclization reactions. These methods typically employ photocatalysts such as ruthenium complexes or organic dyes to generate reactive intermediates under ambient conditions [10]. The approach is particularly attractive for its use of renewable energy sources and mild reaction conditions.

Acid-Promoted Cyclization: Acid-catalyzed furan annulation offers operational simplicity and broad substrate scope. Various acid catalysts including p-toluenesulfonic acid, trifluoroacetic acid, and Lewis acids have been employed to promote cyclization reactions [11]. The mechanism typically involves protonation of nucleophilic sites, followed by intramolecular attack and dehydration to form the aromatic furan ring.

Optimization Strategies: Key factors influencing furan annulation efficiency include substrate conformation, electronic effects of substituents, and reaction temperature. Electron-withdrawing groups generally facilitate cyclization by increasing the electrophilicity of the carbonyl center, while steric hindrance can impede ring closure [8] [9].

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies for 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one synthesis represents a frontier area combining structural complexity with stereochemical control [12] [13] [14].

Chiral Transition Metal Catalysis: Rhodium-based asymmetric catalysis has shown exceptional promise for constructing chiral pyridine derivatives. The use of chiral diphosphine ligands such as BINAP or DuPhos with rhodium(I) precursors enables enantioselective hydrogenation and conjugate addition reactions with enantiomeric excesses of 85-99% [12]. These systems demonstrate broad functional group tolerance and can accommodate various substitution patterns on the pyridine ring.

Copper-catalyzed asymmetric synthesis employs bisphosphine ligands to control stereochemistry in conjugate addition and cycloaddition reactions. The combination of Cu(I) salts with chiral ligands such as SEGPHOS or DIFLUORPHOS provides access to chiral pyridine derivatives with 80-95% enantiomeric excess [15]. Lewis acid activation with trimethylsilyl triflate enhances reactivity toward poorly reactive β-substituted alkenyl pyridines.

Organocatalytic Approaches: Organocatalysis offers metal-free alternatives for asymmetric synthesis. Proline-derived catalysts and thiourea-based systems have been successfully applied to aldol and Michael addition reactions leading to chiral pyridine frameworks [16]. These systems operate under mild conditions and demonstrate excellent compatibility with various functional groups, achieving enantiomeric excesses of 80-95%.

Chiral Brønsted Acid Catalysis: BINOL-derived phosphoric acids represent powerful catalysts for asymmetric cyclization reactions. The Heine reaction of meso-N-(2-picolinoyl)-aziridines catalyzed by chiral ytterbium(III)-N,N'-dioxide complexes provides access to pyridine-oxazolines with decent yields and enantioselectivities [13] [14]. This approach is particularly valuable for constructing sterically congested quaternary centers.

Enzymatic Catalysis: Biocatalytic approaches offer unparalleled selectivity under mild conditions. Lipases and oxidoreductases can be employed for enantioselective reduction and hydrolysis reactions, typically achieving 90-99% enantiomeric excess [17]. However, substrate scope is often limited to specific structural motifs compatible with the enzyme active site.

Mechanistic Insights: The success of asymmetric catalysis depends on precise control of stereochemistry-determining steps. In rhodium-catalyzed reactions, the coordination geometry of the chiral ligand creates a chiral environment that differentiates between prochiral faces of the substrate. Computational studies have revealed the importance of secondary interactions and conformational preferences in determining enantioselectivity [12] [18].

Green Chemistry Considerations in Production

The implementation of green chemistry principles in the synthesis of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one addresses environmental sustainability while maintaining synthetic efficiency [6] [19] [4] [7].

Solvent Selection and Elimination: The replacement of hazardous organic solvents with environmentally benign alternatives represents a primary green chemistry objective. Aqueous reaction media have been successfully employed in multicomponent reactions, with water serving as both solvent and reactant [4]. The use of ionic liquids offers advantages including negligible vapor pressure, thermal stability, and recyclability. These alternative solvents frequently provide superior yields and selectivities compared to conventional organic solvents [20].

Solvent-free reaction conditions eliminate environmental concerns associated with organic solvents entirely. Mechanochemical synthesis utilizes ball milling or grinding to achieve molecular transformations without solvents, typically yielding products in 70-88% yields [7]. Microwave-assisted synthesis in the absence of solvents provides rapid heating and enhanced reaction rates, achieving excellent yields in dramatically reduced reaction times.

Catalytic Efficiency: The development of recyclable catalytic systems reduces waste generation and improves economic viability. Heterogeneous catalysts such as supported metal complexes and functionalized polymers can be recovered and reused multiple times without significant loss of activity [6] [21]. Iron-based catalysts represent particularly attractive alternatives to precious metal systems, offering comparable activity with reduced environmental impact and cost.

Energy Considerations: Microwave-assisted synthesis provides significant energy savings compared to conventional heating methods. Reaction times are typically reduced from hours to minutes, with enhanced yields maintained [7] [22]. The selective heating of polar molecules in microwave fields improves energy efficiency and reduces unwanted side reactions.

Photocatalytic processes utilize visible light as an energy source, representing a renewable and sustainable approach to chemical synthesis. These reactions typically proceed under ambient conditions, eliminating the need for high-temperature processing [10]. The development of efficient photocatalysts continues to expand the scope of light-driven transformations.

Atom Economy and Waste Reduction: Multicomponent reactions maximize atom economy by combining multiple reactants in a single transformation. The synthesis of pyridine derivatives through three- or four-component reactions achieves excellent atom utilization while minimizing waste generation [7] [22]. These approaches typically provide products in 82-94% yields with minimal purification requirements.

Process Intensification: Continuous flow chemistry enables precise control of reaction parameters while reducing waste and improving safety. Flow systems allow for real-time monitoring and optimization of reaction conditions, leading to improved yields and reduced environmental impact [23]. The scalability of flow processes facilitates technology transfer from laboratory to industrial production.

Life Cycle Assessment: Comprehensive evaluation of synthetic routes must consider the entire life cycle of chemical processes, including raw material sourcing, manufacturing, use, and disposal. The selection of renewable feedstocks and biodegradable reagents contributes to overall sustainability [10]. The development of closed-loop processes with complete recycling of materials represents the ultimate goal of green chemistry implementation.

Regulatory Compliance: The adherence to green chemistry principles facilitates regulatory approval and reduces long-term environmental liability. The use of environmentally acceptable solvents classified as Class III according to ICH guidelines ensures compliance with pharmaceutical manufacturing standards [24]. The documentation of environmental impact through standardized metrics enables objective comparison of synthetic alternatives.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

151.026943022 g/mol

Monoisotopic Mass

151.026943022 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types